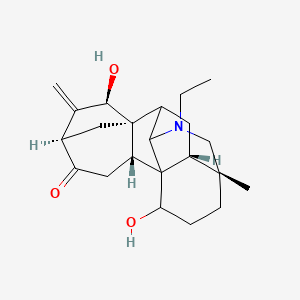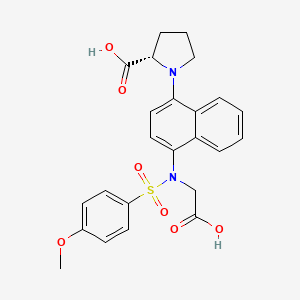
Keap1-Nrf2-IN-1
Overview
Description
Keap1-Nrf2-IN-1 is a useful research compound. Its molecular formula is C24H24N2O7S and its molecular weight is 484.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Keap1-Nrf2-IN-1 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Keap1-Nrf2-IN-1 including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Molecular Mechanisms and Biological Functions
- The Keap1-Nrf2-ARE pathway is crucial in defending against oxidative and/or electrophilic stresses. It is significantly associated with inflammatory diseases, including cancer, neurodegenerative diseases, cardiovascular diseases, and aging. Recent progress in modulating this pathway highlights its potential for therapeutic applications in these diseases (Lu et al., 2016).
Role in Non-Small-Cell Lung Cancer
- A study on non-small-cell lung cancer (NSCLC) reveals that biallelic inactivation of KEAP1 is common in NSCLC. This loss of function leads to constitutive activation of NRF2, enhancing the transcription of genes encoding antioxidants, detoxification enzymes, and drug efflux pumps, which may contribute to chemotherapeutic drug resistance (Singh et al., 2006).
Inhibition of Ubiquitination Activity
- Oxidative and electrophilic stresses activate Nrf2 through inhibition of the ubiquitination activity of Keap1. The accumulation of Nrf2 in the nucleus bypassing Keap1 gate during stress conditions suggests a complex regulatory mechanism (Kobayashi et al., 2006).
Chronic Diseases and Therapeutic Targeting
- The NRF2 and KEAP1 partnership is critical in redox, metabolic, and protein homeostasis, as well as inflammation regulation. NRF2 activation offers protection against various chronic diseases, with potential for clinical and therapeutic applications (Cuadrado et al., 2019).
Small Molecule Modulators for Preventive and Therapeutic Agents
- The Keap1-Nrf2-ARE pathway is a target for the prevention and treatment of diseases caused by oxidative stress. Small molecule modulators have been developed, with some undergoing clinical trials. The overactivation of Nrf2 has implications in cancer progression and drug resistance (Magesh et al., 2012).
Interaction with Prothymosin α
- The interaction between Prothymosin α and the Kelch domain of Keap1 mediates the import of Keap1 into the nucleus to inhibit Nrf2 activity. This plays a role in the oxidative stress response (Khan et al., 2013).
Redox Homeostasis and Sensor-Effector Apparatus
- The KEAP1-NRF2 system is a major defense mechanism against oxidative and electrophilic stresses, playing a broad role in cellular and organismal defense, cell proliferation, and differentiation (Yamamoto et al., 2018).
Role in Cancer Metabolism
- The NRF2/KEAP1 pathway has a significant role in cancer metabolism, with aberrant NRF2 activation observed in various cancers. It is associated with the proliferation of cancer cells and tumorigenesis through metabolic reprogramming (Song et al., 2021).
Cellular Stress Response
- Keap1-Nrf2-ARE signaling is vital in protecting cells from stresses, with Nrf2 knockout mice showing increased sensitivity to environmental agents and drugs. This pathway is crucial for cellular survival under stress conditions (Kensler et al., 2007).
Keap1-Nrf2 PPI Inhibitors
- Designing and synthesizing indoline-based compounds as potent Keap1-Nrf2 PPI inhibitors have shown promising results for therapeutic applications in cardiovascular diseases (Zhou et al., 2020).
Advantages for Lung Cancer Cell Growth
- Low Keap1 activity leads to Nrf2 activation, stimulating the growth of lung cancer cells by up-regulating cytoprotective genes. Targeting Nrf2 may provide new therapeutic approaches in lung cancers with Nrf2 activation (Ohta et al., 2008).
properties
IUPAC Name |
(2S)-1-[4-[carboxymethyl-(4-methoxyphenyl)sulfonylamino]naphthalen-1-yl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24N2O7S/c1-33-16-8-10-17(11-9-16)34(31,32)26(15-23(27)28)21-13-12-20(18-5-2-3-6-19(18)21)25-14-4-7-22(25)24(29)30/h2-3,5-6,8-13,22H,4,7,14-15H2,1H3,(H,27,28)(H,29,30)/t22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIIZECUWKNXLCU-QFIPXVFZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCCC4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC=C(C3=CC=CC=C32)N4CCC[C@H]4C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Keap1-Nrf2-IN-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



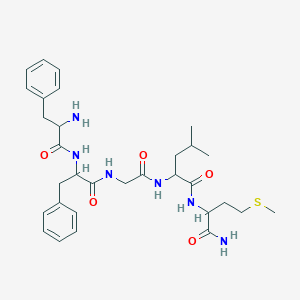
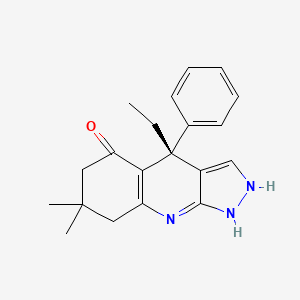


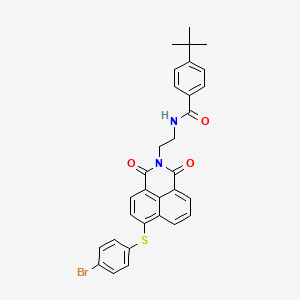

![(2S,3S,4R,5R,6S)-6-[[(1S,2R,19R,22R,34S,37R,40R)-5,32-dichloro-52-[3-(dimethylamino)propylcarbamoyl]-2,26,31,44,49-pentahydroxy-22-(methylamino)-21,35,38,54,56,59-hexaoxo-47-[(2R,3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14(63),15,17(62),23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,65-henicosaen-64-yl]oxy]-3,4-dihydroxy-5-(10-methylundecanoylamino)oxane-2-carboxylic acid;hydrochloride](/img/structure/B8102965.png)
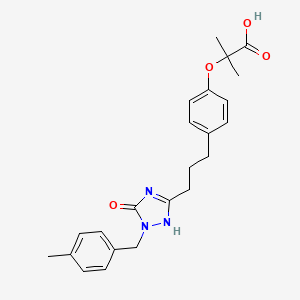
![2,3-Dihydroxy-3-(3,4,5,11,17,18,19,22,23,34,35-undecahydroxy-8,14,26,31-tetraoxo-9,13,25,32-tetraoxaheptacyclo[25.8.0.02,7.015,20.021,30.024,29.028,33]pentatriaconta-1(35),2,4,6,15,17,19,21,23,27,29,33-dodecaen-10-yl)propanal](/img/structure/B8102976.png)
![(2S,3S,4S,5R,6R)-6-[[(3R,4R,4aR,6aR,6bS,8aR,9S,12aS,14aR,14bR)-9-hydroxy-4-(hydroxymethyl)-4,6a,6b,8a,11,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-3,4-dihydroxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-2-carboxylic acid](/img/structure/B8102979.png)


![(2R,3R,4S,5S,6S,8R,13S,16S,17R,18R)-11-ethyl-6,18-dimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,8,16-triol](/img/structure/B8103010.png)
